molecular formula C4H2Cl2O3 B536451 Mucochloric acid CAS No. 57697-64-0

Mucochloric acid

Cat. No. B536451
CAS RN: 57697-64-0
M. Wt: 168.96 g/mol
InChI Key: LUMLZKVIXLWTCI-NSCUHMNNSA-N
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Description

Mucochloric acid is an organic compound that consists of a dibrominated alkene with aldehyde and carboxylic acid functional groups. It is a bacterial mutagen and genotoxic compound.

Scientific Research Applications

Versatile Building Blocks for Organic Synthesis

Mucochloric acid is widely used as a functional molecule in organic synthesis, providing access to various novel, multi-functionalized building blocks and pharmaceutical products. Its derivatives, including γ-butenolides, γ-lactams, and 4,5-dihalopyridazin-3-ones, demonstrate its versatility as a precursor in drug discovery and development (Hec Pharm, 2013).

Synthesis of Highly Functionalized γ-Butyrolactones

Mucochloric acid, an inexpensive and commercially available material, has been modified to synthesize highly functionalized α,β-unsaturated γ-butyrolactones. These are achieved through reduction followed by Suzuki cross-coupling reactions, effectively used in synthesizing anti-inflammatory drugs like Vioxx (Ji Zhang et al., 2002).

Development of Novel Pharmaceutical Agents

Mucochloric acid serves as a starting point for creating various pharmaceutical agents. Through a series of chemical reactions, including reductive amination and subsequent processing, it contributes to the development of multiple drugs, illustrating its importance in medicinal chemistry (Ji Zhang et al., 2002).

Synthesis of Arylthio Derivatives

Stable arylthio derivatives of mucochloric acid have been synthesized and characterized. These derivatives, obtained under varying conditions, demonstrate the reactivity and utility of mucochloric acid in producing sulfur-containing compounds, which are significant in various chemical applications (A. R. Kurbangalieva et al., 2007).

properties

IUPAC Name

(Z)-2,3-dichloro-4-oxobut-2-enoic acid
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InChI

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
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InChI Key

LUMLZKVIXLWTCI-IHWYPQMZSA-N
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Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)Cl
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Isomeric SMILES

C(=O)/C(=C(\C(=O)O)/Cl)/Cl
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Molecular Formula

C4H2Cl2O3
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DSSTOX Substance ID

DTXSID7020423
Record name Mucochloric acid
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Molecular Weight

168.96 g/mol
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Physical Description

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline]
Record name Mucochloric acid
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Flash Point

212 °F (100 °C): closed cup
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Solubility

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol.
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Vapor Pressure

0.001 [mmHg]
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Mechanism of Action

The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174., .../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA.
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Product Name

Mucochloric acid

Color/Form

Monoclinic prisms from ether and ligroin, Plates from water

CAS RN

87-56-9, 57697-64-0
Record name Mucochloric acid
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Melting Point

127 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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